2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole
Overview
Description
2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring
Scientific Research Applications
2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 1H-pyrazole-1-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different thiazole and pyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: Lacks the pyrazole ring and has different chemical properties.
5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole: Similar structure but without the chlorine atom.
2-chloro-5-methyl-1,3-thiazole: Contains a methyl group instead of the pyrazole ring.
Uniqueness
2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole is unique due to the presence of both the thiazole and pyrazole rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-7-9-4-6(12-7)5-11-3-1-2-10-11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHDRAJISDUITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324644 | |
Record name | 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820740 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
453557-78-3 | |
Record name | 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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